molecular formula C9H7FINO B12861072 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile

Cat. No.: B12861072
M. Wt: 291.06 g/mol
InChI Key: CWNAKAFYNFWRJJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7FINO and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenylacetonitrile core. It is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.

Preparation Methods

The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).

    Methoxylation: The methoxy group is introduced using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .

Comparison with Similar Compounds

5-Fluoro-2-iodo-4-methoxyphenylacetonitrile can be compared with other similar compounds, such as:

The presence of fluorine, iodine, and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H7FINO

Molecular Weight

291.06 g/mol

IUPAC Name

2-(5-fluoro-2-iodo-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7FINO/c1-13-9-5-8(11)6(2-3-12)4-7(9)10/h4-5H,2H2,1H3

InChI Key

CWNAKAFYNFWRJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)CC#N)F

Origin of Product

United States

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